2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a diazenyl group, a nitrophenyl group, and a quaternary ammonium group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate typically involves multiple steps. The initial step often includes the diazotization of 2-chloro-4-nitroaniline, followed by coupling with N-ethylaniline. The resulting intermediate is then reacted with 2-hydroxypropyl-dimethylamine to form the quaternary ammonium compound. The final step involves the addition of hydrogen sulfate to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products
The major products formed from these reactions include various nitro derivatives, amines, and substituted aromatic compounds .
Scientific Research Applications
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a labeling agent.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The nitrophenyl group can undergo redox reactions, affecting cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrophenyl-α-D-maltotrioside
- 2-chloro-4-nitrophenyl-α-D-glucopyranoside
- 2-chloro-4-nitrophenyl isothiocyanate
Uniqueness
Compared to similar compounds, 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate is unique due to its quaternary ammonium group, which enhances its solubility and reactivity in aqueous environments. This makes it particularly useful in biological and medical applications where water solubility is crucial .
Properties
CAS No. |
72894-28-1 |
---|---|
Molecular Formula |
C21H29ClN5O3.HO4S C21H30ClN5O7S |
Molecular Weight |
532.0 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-(2-hydroxypropyl)-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C21H29ClN5O3.H2O4S/c1-5-25(12-13-27(3,4)15-16(2)28)18-8-6-17(7-9-18)23-24-21-11-10-19(26(29)30)14-20(21)22;1-5(2,3)4/h6-11,14,16,28H,5,12-13,15H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
ZSTRVSJNWUAODT-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)CC(C)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.